molecular formula C10H11KN2OS B2787948 Potassium (7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanide CAS No. 1909308-99-1

Potassium (7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanide

Cat. No.: B2787948
CAS No.: 1909308-99-1
M. Wt: 246.37
InChI Key: KXNYXSDHSWADHN-UHFFFAOYSA-M
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Description

Potassium (7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanide is a chemical compound with a unique structure that includes a quinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanide typically involves the reaction of 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazoline with potassium sulfide under controlled conditions. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Potassium (7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Potassium (7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Potassium (7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Potassium (5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanide
  • Ethyl 5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl sulfanide
  • Dimedone derivatives

Uniqueness

Potassium (7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanide is unique due to its specific structural features, such as the presence of the 7,7-dimethyl group and the sulfanide moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

potassium;7,7-dimethyl-5-oxo-6,8-dihydroquinazoline-2-thiolate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS.K/c1-10(2)3-7-6(8(13)4-10)5-11-9(14)12-7;/h5H,3-4H2,1-2H3,(H,11,12,14);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNYXSDHSWADHN-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=NC(=NC=C2C(=O)C1)[S-])C.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11KN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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